molecular formula C14H14O2 B14476808 2-(1-Phenylethyl)benzene-1,3-diol CAS No. 67223-09-0

2-(1-Phenylethyl)benzene-1,3-diol

Cat. No.: B14476808
CAS No.: 67223-09-0
M. Wt: 214.26 g/mol
InChI Key: CYUWKOZIHASGKJ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a phenylethyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)benzene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

    Bromination: The 3,5 positions of the benzaldehyde are brominated to obtain 3,5-dibromo-4-isopropylbenzaldehyde.

    Methoxylation: Sodium methoxide is used to synthesize 3,5-dimethoxy-4-isopropylbenzaldehyde.

    Demethylation: Pyridine is used to demethylate the compound, resulting in 3,5-dihydroxy-4-isopropylbenzaldehyde.

    Esterification: The compound undergoes esterification to form 3,5-dialkyl ester-4-isopropylbenzaldehyde.

    Wittig Reaction: The esterified compound undergoes a Wittig reaction to form 2-(1-methylethyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol.

    Hydrolysis: Finally, hydrolysis is performed to obtain the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(1-Phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylethyl)benzene-1,3-diol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This structural difference can lead to variations in reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

67223-09-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(1-phenylethyl)benzene-1,3-diol

InChI

InChI=1S/C14H14O2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-10,15-16H,1H3

InChI Key

CYUWKOZIHASGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC=C2O)O

Origin of Product

United States

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